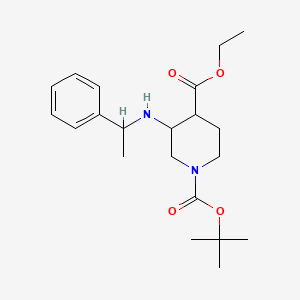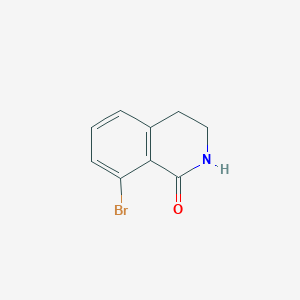
2'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone (FDPP) is a synthetic compound that has been used in scientific research for a variety of applications. FDPP is a fluorinated arylpropionic acid derivative, and it has been used to study the effects of fluorine substitution on the biological activity of arylpropionic acids. FDPP is a compound that has been studied for its potential applications in various scientific fields, including pharmacology, biochemistry, and physiology.
科学的研究の応用
High-Performance Liquid Chromatography (HPLC)
Research has demonstrated the use of derivatizing agents for the separation and detection of phenols, including dimethylphenols, using HPLC with fluorescence detection. This methodology could be relevant for analyzing the behavior or presence of 2'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone in complex mixtures or environmental samples (Landzettel et al., 1995).
Chlorination Reactions
Studies on the chlorination of substituted phenols have been conducted to understand the formation of various chlorinated compounds. This research might provide insights into the chemical reactions involving this compound, including potential pathways for its synthesis or degradation (Gordon et al., 1994).
Sonochemical Degradation
The sonochemical degradation of aromatic organic pollutants explores the breakdown of complex organic compounds, including chlorophenols, in aqueous solutions. This could suggest potential environmental degradation processes or wastewater treatment applications for this compound (Goskonda et al., 2002).
Photocatalytic Degradation
Research into the photocatalytic degradation of chlorophenols in soil washing wastes indicates that similar processes could be applied to the degradation or analysis of this compound. Such studies are critical for understanding the environmental impact and remediation possibilities of these compounds (Davezza et al., 2013).
特性
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-3-4-13(9-12(11)2)5-8-17(20)15-7-6-14(19)10-16(15)18/h3-4,6-7,9-10H,5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYVYOSEMXLFKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2)F)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644858 |
Source


|
| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-69-6 |
Source


|
| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

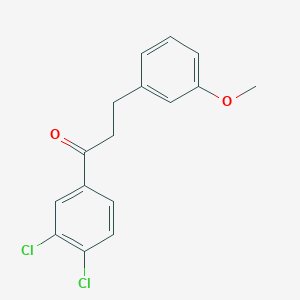
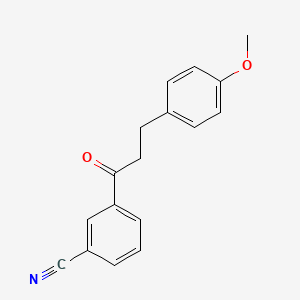



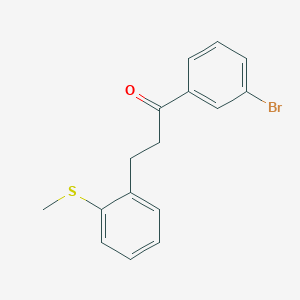
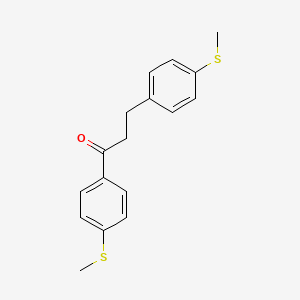
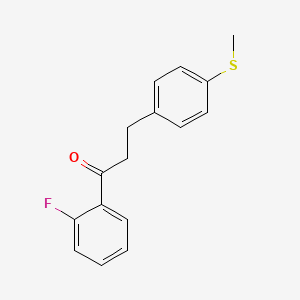
![Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B1343445.png)


